molecular formula C13H17ClF3NO B1370834 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride CAS No. 614731-26-9

4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride

Cat. No.: B1370834
CAS No.: 614731-26-9
M. Wt: 295.73 g/mol
InChI Key: SNXPYJCGJOMQIO-UHFFFAOYSA-N
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Description

4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C12H15ClF3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride typically involves the reaction of 2-(trifluoromethyl)phenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at elevated temperatures.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaN3 in DMF at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of azide or methoxy derivatives.

Scientific Research Applications

4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This facilitates its binding to target sites, leading to modulation of biological pathways and exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine hydrochloride: Contains a similar trifluoromethylphenoxy moiety but differs in its overall structure and therapeutic use.

    4-(Trifluoromethyl)piperidine: Shares the trifluoromethyl group but lacks the phenoxy linkage.

Uniqueness

4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-[[2-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-4-12(11)18-9-10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXPYJCGJOMQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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